molecular formula C22H31N3O B5435796 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine

Katalognummer B5435796
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: VLBRMZWGJZIXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. A-366 is a selective inhibitor of the histone H3K9 methyltransferase G9a, which plays a crucial role in regulating gene expression.

Wirkmechanismus

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine selectively inhibits G9a, which is responsible for the methylation of histone H3K9. Histone methylation plays a crucial role in regulating gene expression, and aberrant methylation patterns have been observed in various diseases, including cancer. By inhibiting G9a, this compound can modulate gene expression and potentially lead to the suppression of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal cell death and inflammation through the inhibition of G9a.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In models of Parkinson's and Alzheimer's disease, this compound has been shown to reduce neuronal cell death and inflammation. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of G9a. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.

Zukünftige Richtungen

There are several future directions for research on 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, including its potential as a therapeutic agent in cancer, neurological disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. Furthermore, the development of more potent and selective G9a inhibitors could lead to the development of more effective therapeutic agents.

Synthesemethoden

The synthesis of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine involves a multi-step process, starting with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-pyridylpiperazine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and cardiovascular diseases. One of the key applications of this compound is its ability to inhibit G9a, which is overexpressed in many cancer types. By inhibiting G9a, this compound can regulate gene expression and potentially lead to the suppression of cancer cell growth. This compound has also been shown to have neuroprotective effects by reducing neuronal cell death and inflammation in models of Parkinson's and Alzheimer's disease. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.

Eigenschaften

IUPAC Name

(3,5-dimethyl-1-adamantyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-20-11-17-12-21(2,14-20)16-22(13-17,15-20)19(26)25-9-7-24(8-10-25)18-5-3-4-6-23-18/h3-6,17H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBRMZWGJZIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.